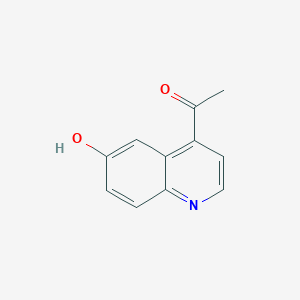
1-(6-Hydroxyquinolin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Hydroxyquinolin-4-yl)ethanone is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities This compound features a quinoline ring with a hydroxy group at the 6th position and an ethanone group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(6-Hydroxyquinolin-4-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 4-hydroxyquinoline with acetyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Hydroxyquinolin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
1-(6-Hydroxyquinolin-4-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(6-Hydroxyquinolin-4-yl)ethanone involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Hydroxyquinoline: Shares the quinoline core structure but lacks the ethanone group.
3-Acetylquinoline: Similar structure but with the acetyl group at the 3rd position.
8-Hydroxyquinoline: Hydroxy group at the 8th position instead of the 6th.
Uniqueness: 1-(6-Hydroxyquinolin-4-yl)ethanone is unique due to the specific positioning of the hydroxy and ethanone groups, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H9NO2 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
1-(6-hydroxyquinolin-4-yl)ethanone |
InChI |
InChI=1S/C11H9NO2/c1-7(13)9-4-5-12-11-3-2-8(14)6-10(9)11/h2-6,14H,1H3 |
Clé InChI |
IJPFIRIIIHZKOB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C2C=C(C=CC2=NC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



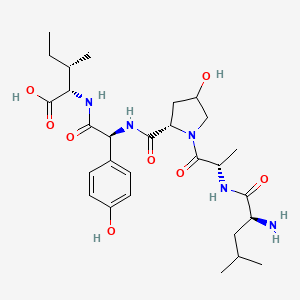

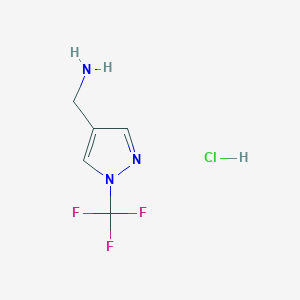
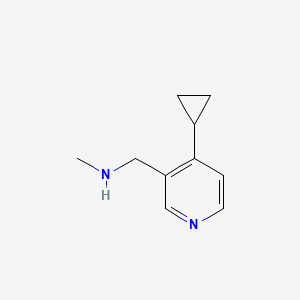
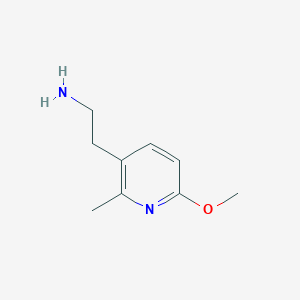



![1,4-Diamino-2,3-bis[([1,1'-biphenyl]-4-yl)oxy]anthracene-9,10-dione](/img/structure/B13127163.png)
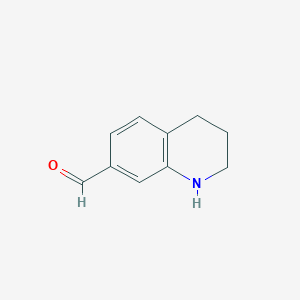
![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate;hydrochloride](/img/structure/B13127174.png)


